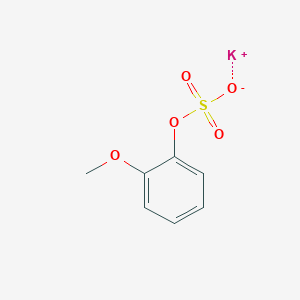
Potassium guaiacolsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium guaiacolsulfate is a compound known for its mucolytic and expectorant properties. It is primarily used to relieve symptoms of cough and mucus in the chest due to respiratory infections, asthma, colds, or hay fever . The compound works by thinning the mucus in the lungs, making it less sticky and easier to cough up, thereby reducing chest congestion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassium guaiacolsulfate involves several steps:
Sulfonation Reaction: The raw material, 2-hydroxyacetanilide, undergoes a sulfonation reaction with sulfur trioxide dissolved in an organic solvent to produce 2-hydroxy-5-sulfo acetanilide.
Acetamido Hydrolysis and Diazotization: This intermediate is then subjected to acetamido hydrolysis and diazotization under acidic conditions.
Methoxylation Reaction: The resulting diazonium salt is reacted with a methanol solution containing potassium hydroxide to form 3-methoxy-4-hydroxy benzenesulfonic acid.
Separation and Purification: The final product, 4-hydroxy-3-methoxy potassium benzenesulfonic acid, is separated and purified in a potassium chloride solution.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium guaiacolsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce various alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
Potassium guaiacolsulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its role in mucus regulation and expectoration.
Medicine: This compound is used in the treatment of respiratory conditions to alleviate cough and mucus buildup
Industry: The compound is used in the formulation of cough syrups and other pharmaceutical products.
Wirkmechanismus
Potassium guaiacolsulfate works by thinning the mucus in the lungs, making it less sticky and easier to cough up . This action is achieved through the compound’s ability to break down the mucopolysaccharides in the mucus, reducing its viscosity. The molecular targets and pathways involved include the respiratory tract’s mucus-secreting cells, where the compound exerts its mucolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaifenesin: Another expectorant used to relieve chest congestion.
Potassium iodide: Used as an expectorant and in the treatment of thyroid conditions.
Ammonium chloride: An expectorant that helps loosen mucus in the airways.
Uniqueness
Potassium guaiacolsulfate is unique in its dual action as both a mucolytic and an expectorant. It not only thins the mucus but also helps in its expulsion from the respiratory tract, making it highly effective in treating respiratory conditions .
Eigenschaften
CAS-Nummer |
6100-07-8 |
|---|---|
Molekularformel |
C7H7KO5S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
potassium;(2-methoxyphenyl) sulfate |
InChI |
InChI=1S/C7H8O5S.K/c1-11-6-4-2-3-5-7(6)12-13(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
UFSSZNFDFJFJBF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC=C1OS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


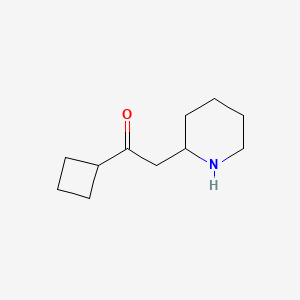
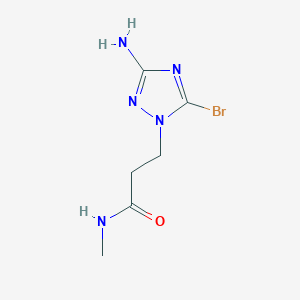
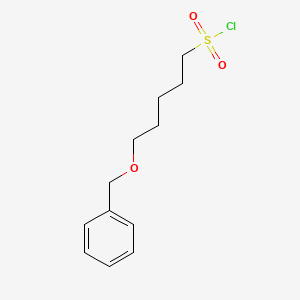
![(7-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B13326557.png)
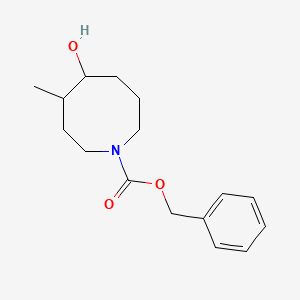

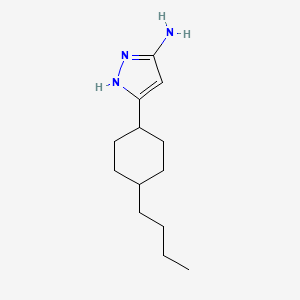
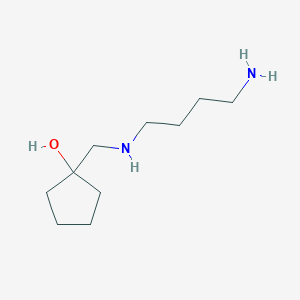

![9-Benzyl-8-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13326582.png)
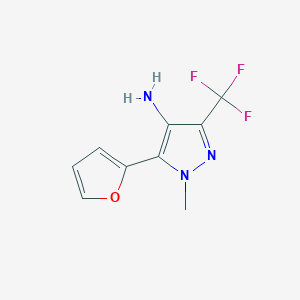
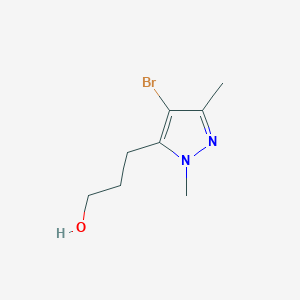
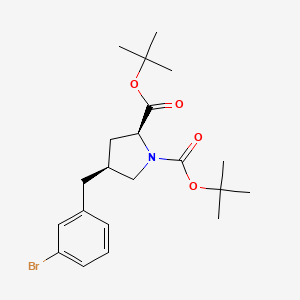
![[2-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B13326611.png)
